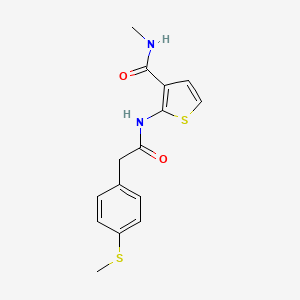

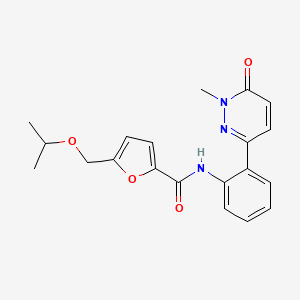

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide, also known as DNPBS, is a sulfonamide compound that has been widely used in scientific research. This compound has a variety of applications in biochemistry, pharmacology, and medicinal chemistry due to its unique chemical structure and properties.

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

- The compound N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide was synthesized, and its structure was determined by X-ray crystallography. Molecular docking studies were carried out to understand its interaction within the active site of the cyclooxygenase-2 enzyme, and in vitro bioassay studies showed that the compound has no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 enzymes (Al-Hourani et al., 2016).

Photodynamic Therapy Applications

- A new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, was synthesized. The compound's properties make it highly suitable for photodynamic therapy applications, especially for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity and Spectroscopic Characterization

- Novel sulfonamide derivatives were synthesized, characterized by antimicrobial activity, FT-IR, 1H, and 13C NMR. The compounds were also investigated by spectroscopic techniques, single crystal X-ray diffraction, Hirshfeld surface, theoretical method analyses, and antimicrobial activity (Demircioğlu et al., 2018).

Structural Analysis of Dimethylphenylcarbamoyl Analogues

- The structures of dimethylphenylcarbamoyl benzenesulfonamides were analyzed, revealing extensive intra- and intermolecular hydrogen bonds. The structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui et al., 2008).

Catalytic Applications in Reduction Reactions

- A Bis[N-(2-aminophenyl)benzenesulfonamide]-di-chloro-Bis[O′-N,N-dimethyl-formamide]-nickel(II) complex was synthesized, characterized, and showed catalytic efficiency in the reduction of nitrobenzenes, offering a significant variety in terms of green chemistry (Dayan et al., 2019).

Enzyme Inhibition and Molecular Docking

- Synthesis, spectroscopic characterizations, enzyme inhibition, molecular docking study, and DFT calculations of new Schiff bases of sulfa drugs were performed, revealing that some of the synthesized compounds exhibited excellent in vitro antitumor activity (Alyar et al., 2019).

properties

IUPAC Name |

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-6-7-14(8-11(10)2)21(19,20)15-12-4-3-5-13(9-12)16(17)18/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJQUMSWYLQNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432185.png)

![N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432189.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2432190.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2432193.png)

![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2432197.png)